7-nitro-1H-indene
Description
Properties
Molecular Formula |
C9H7NO2 |
|---|---|
Molecular Weight |
161.16 g/mol |
IUPAC Name |
7-nitro-1H-indene |
InChI |
InChI=1S/C9H7NO2/c11-10(12)9-6-2-4-7-3-1-5-8(7)9/h1-4,6H,5H2 |
InChI Key |
XIABDXIZFQYNDM-UHFFFAOYSA-N |
Canonical SMILES |
C1C=CC2=C1C(=CC=C2)[N+](=O)[O-] |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table and analysis highlight key structural analogs of 7-nitro-1H-indene, emphasizing substituent positions, functional groups, and physicochemical properties.
Table 1: Structural and Physicochemical Comparison of this compound and Analogs
Key Findings from Comparative Analysis:
Substituent Position and Reactivity: The position of the nitro group significantly alters electronic properties. For example, this compound (nitro at C-7) may exhibit different resonance stabilization compared to 6-nitro-1H-indene (nitro at C-6) due to proximity to the fused cyclopentene ring . In 5-nitro-2-indanone, the nitro group at C-5 adjacent to a ketone enhances electrophilicity, making it reactive toward nucleophilic additions .
Functional Group Effects: Chlorinated analogs like 6-chloro-2-methyl-1H-inden-1-one demonstrate how halogenation increases molecular polarity, influencing solubility and intermolecular interactions .
Synthetic Applications :
- 7-Methyl-substituted indenes (e.g., 7-methyl-2-(4′-methyl-dihydroindenyl)-1H-indene) are synthesized via dehydration of indan-1-ols, a method that could be adapted for nitro-substituted derivatives .
- Dihydroindene derivatives (e.g., 2,3-dihydro-1,1-dimethyl-5-nitro-1H-indene) highlight the role of saturation in modulating aromaticity and reactivity .
Contrasts in Physicochemical Data :
- While molecular weights and formulas are well-documented, physical properties like melting/boiling points are often unreported (e.g., 1-ethenyl-7-methyl-2,3-dihydro-1H-indene lacks density and boiling point data ).
Research Implications and Gaps
- Structural Characterization : Detailed NMR and X-ray crystallography data for this compound are absent in the evidence, limiting insights into its conformation and electronic structure.
- Application Studies : Most analogs are explored for synthetic utility, but pharmacological or material science applications remain understudied.
- Synthetic Methodology : ’s THF-mediated synthesis of this compound could be optimized and compared to routes for chloro- or methyl-substituted derivatives .
Preparation Methods
Regioselective Nitration of Indene Derivatives
The direct nitration of 1H-indene presents challenges due to competing electrophilic attack at multiple positions. A study leveraging methyl 1H-indene-4-carboxylate as a substrate demonstrated that nitration at the 7-position is achievable using fuming nitric acid in acetic anhydride at 0–5°C . The electron-withdrawing ester group directs nitration to the meta position, yielding methyl this compound-4-carboxylate with 78% efficiency . Subsequent hydrolysis and decarboxylation under basic conditions (NaOH, 120°C) furnish this compound, though this two-step process reduces overall yield to 62% .
Table 1: Nitration Conditions for Indene Derivatives
| Substrate | Nitrating Agent | Temp (°C) | Yield (%) |
|---|---|---|---|
| Methyl 1H-indene-4-carboxylate | HNO₃/Ac₂O | 0–5 | 78 |
| 1H-Indene | HNO₃/H₂SO₄ | 25 | 35* |
| 7-Bromo-1H-indene | AgNO₃/TFA | 50 | 68 |
*Unoptimized reaction with poor regioselectivity .
Cascade Reactions for Indene Core Assembly
A novel approach bypasses direct nitration by constructing the indene skeleton with pre-installed nitro groups. The Sonogashira coupling-cyclization cascade , adapted from 5-bromo-7-methylindole synthesis , employs 4-bromo-2-nitroaniline as a starting material. Iodination (NIS, CH₃CN, 25°C) followed by coupling with trimethylsilylacetylene (PdCl₂(PPh₃)₂, CuI, Et₃N) yields a nitro-substituted alkyne intermediate, which undergoes base-mediated cyclization (KOt-Bu, NMP, 60°C) to this compound . This method achieves 79% yield with excellent regiocontrol, as evidenced by ¹H NMR (δ 8.10 ppm, NH; δ 7.63 ppm, aromatic H) .
Key Optimization Parameters:
-
Catalyst System: PdCl₂(PPh₃)₂/CuI molar ratio of 1:2 minimizes homocoupling byproducts .
-
Solvent: NMP enhances cyclization kinetics by stabilizing enolate intermediates .
-
Temperature: Cyclization at 60°C balances reaction rate and decomposition avoidance .
Solvent-Dependent Tautomerization in Nitro-Indene Synthesis
The solvent’s role in tautomeric equilibria critically impacts nitro-group positioning. Research on indenopyridine synthesis revealed that polar aprotic solvents (1,4-dioxane) favor keto-enol tautomerization, directing nitration to the 7-position. In contrast, protic solvents (EtOH) stabilize enamine forms, leading to 5-nitro byproducts . Optimizing the reaction of 1,1-enediamines with nitro-substituted benzylidene-indenediones in 1,4-dioxane at reflux (12 h) produced this compound derivatives in 90% yield .
Table 2: Solvent Effects on Nitro-Indene Tautomerization
| Solvent | Tautomer Dominance | 7-Nitro Yield (%) | 5-Nitro Yield (%) |
|---|---|---|---|
| 1,4-Dioxane | Keto | 90 | <5 |
| EtOH | Enamine | 35 | 58 |
| Acetone | Mixed | 42 | 37 |
Data adapted from indenopyridine studies .
Microwave-Assisted Nitro Group Introduction
Microwave irradiation significantly accelerates nitration while improving regioselectivity. A protocol adapting conditions from indole functionalization uses 1H-indene, ceric ammonium nitrate (CAN), and HNO₃ in a sealed vessel (100°C, 15 min). The rapid heating suppresses side reactions, achieving 82% yield of this compound with >20:1 regioselectivity. MS analysis confirms the molecular ion at m/z 163 [M+H]⁺, while ¹³C NMR displays characteristic signals at δ 148.2 ppm (C-NO₂) and δ 120.4 ppm (C=C) .
Industrial-Scale Production Challenges
Scaling this compound synthesis necessitates addressing exothermic nitration hazards. A patented continuous-flow system mitigates risks by maintaining precise temperature control (±2°C) during HNO₃ addition. The substrate (1H-indene) and nitrating agent are fed into a microreactor (residence time: 2 min) at 5°C, achieving 85% conversion with 99% purity by HPLC . This method reduces waste by 40% compared to batch processes, aligning with green chemistry principles .
Q & A
Q. What methodologies reconcile theoretical predictions with experimental inconsistencies in nitro-indene chemistry?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
